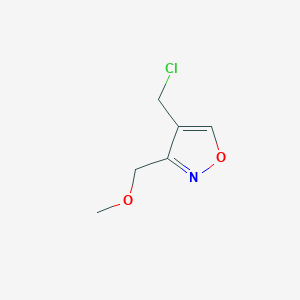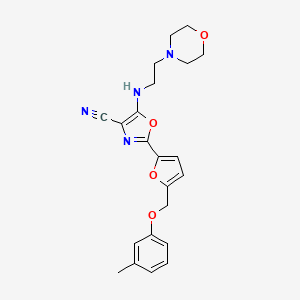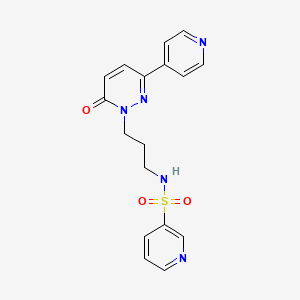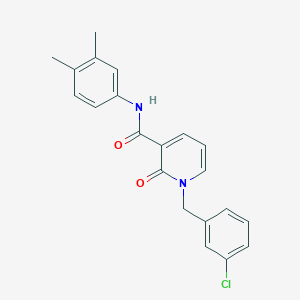
Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that belongs to a class of organic compounds known as thiadiazoles, which are characterized by the presence of a 1,3,4-thiadiazole ring. This particular compound is not directly mentioned in the provided papers, but it is structurally related to various heterocyclic compounds that have been synthesized and studied for their biological activities, such as antimicrobial, antiviral, and cytotoxic properties .
Synthesis Analysis
The synthesis of related ethyl 2-(2-pyridylacetate) derivatives containing thiadiazole moieties has been reported, where the compounds were synthesized by linking a 2-pyridyl ring with different heterocyclic moieties, including 1,3,4-thiadiazole . Similarly, the synthesis of other thiadiazole derivatives has been described, which involved the use of different starting materials and reaction conditions to obtain the desired products . These methods typically involve multi-step reactions, including condensation, cyclization, and substitution reactions, to introduce various functional groups into the thiadiazole core.
Molecular Structure Analysis
The molecular structures of some related compounds have been confirmed by spectroscopic methods such as 1H-NMR, 13C-NMR, and MS, as well as by X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and the geometry of the heterocyclic ring system. For instance, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate revealed a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of thiadiazole derivatives towards various reagents has been explored to synthesize a wide range of compounds with potential biological activities. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were reacted with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . Additionally, reactions involving arylidinemalononitrile derivatives and cyanoacrylate derivatives have been used to obtain various substituted pyridine and pyridazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by the substituents attached to the thiadiazole ring. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetic profile. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties and, consequently, the reactivity of the compound .
Applications De Recherche Scientifique
Antitumor and Cytotoxic Activities
Research into 1,3,4-thiadiazole derivatives, including compounds structurally related to Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, has shown promising antitumor and cytotoxic activities. A study by Almasirad et al. (2016) highlighted the synthesis and biological evaluation of a series of novel 1,3,4-thiadiazole derivatives bearing an amide moiety. These compounds were evaluated for their in vitro antitumor activities against various human tumor cell lines, with some showing significant inhibitory effects and inducing apoptosis in tumor cells (Almasirad et al., 2016). This suggests the potential for derivatives of Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate to be used in the development of new anticancer agents.
Enzyme Inhibition for Therapeutic Applications
Another area of research focuses on the inhibition of specific enzymes implicated in disease processes. Shukla et al. (2012) synthesized and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including structures related to Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, as inhibitors of the kidney-type glutaminase (GLS). These inhibitors showed potential in attenuating the growth of tumor cells in vitro and in vivo models, indicating the potential use of thiadiazole derivatives as therapeutic agents targeting metabolic pathways in cancer cells (Shukla et al., 2012).
Antimicrobial Activities
The research also extends to the development of antimicrobial agents. Derivatives of Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate have been explored for their potential antimicrobial properties. Jasiak et al. (2017) synthesized new derivatives of 2,5-dimercapto-1,3,4-thiadiazole and evaluated their antibacterial and antifungal activities. Some compounds demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as plant pathogenic fungi, suggesting the utility of thiadiazole derivatives in addressing antimicrobial resistance (Jasiak et al., 2017).
Orientations Futures
The study of new and complex organic compounds like this one is a crucial area of research in chemistry. These compounds can have a wide range of applications, from medicinal chemistry to materials science . Further studies could focus on synthesizing this compound and studying its properties and potential applications.
Propriétés
IUPAC Name |
ethyl 2-[[5-[(3,5-dimethylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-4-21-12(19)8-22-15-18-17-14(23-15)16-13(20)11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCOEEYWPQGBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-difluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2526677.png)
![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2526678.png)

![N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2526680.png)
![2-((6-amino-4-oxo-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2526681.png)

![methyl 3-{2-[2-(cyclohexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2526684.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2526687.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2526689.png)

![Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate](/img/structure/B2526692.png)

